2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Description
This compound features a fused bicyclic imidazo[4,5-b]pyridine core modified with a cyclopropyl substituent at position 3 and an acetic acid moiety at position 1.
Properties
IUPAC Name |
2-(3-cyclopropyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-9(16)6-13-8-2-1-5-12-10(8)14(11(13)17)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLORTUNNYJDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is the Bromodomain and Extra-Terminal motif (BET) proteins. BET proteins are a group of proteins that recognize acetylated lysine residues, such as those on histones. This recognition influences chromatin structure and gene expression.
Mode of Action
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid acts as an inhibitor of BET protein function by binding to bromodomains. Bromodomains are protein domains that bind acetylated lysine residues. By inhibiting BET proteins, this compound can affect gene expression and influence various cellular processes.
Biochemical Pathways
The inhibition of BET proteins by 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can affect multiple biochemical pathways. These include pathways involved in cell proliferation, inflammation, and apoptosis. The exact pathways affected can depend on the specific cellular context and the set of genes that are regulated by BET proteins in a given cell type.
Result of Action
The result of the action of 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is the modulation of gene expression through the inhibition of BET proteins. This can lead to changes in cellular processes such as cell proliferation, inflammation, and apoptosis. The compound is useful in the treatment of diseases and conditions, such as cancer, autoimmune diseases, inflammation, and cardiovascular diseases.
Biological Activity
The compound 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is a derivative of imidazopyridine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14N4O2
- Molecular Weight : 270.29 g/mol
- CAS Number : 1428138-89-9
Research indicates that this compound may act as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in inflammatory responses and autoimmune diseases. By inhibiting RIPK2, the compound could potentially reduce inflammation and modulate immune responses, making it a candidate for treating conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders .
Antimicrobial Effects
Studies have shown that derivatives of imidazopyridines exhibit antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. For instance, it has shown activity against Gram-positive bacteria, which is crucial for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy .
Anti-inflammatory Properties
As an RIPK2 inhibitor, the compound may exert anti-inflammatory effects by disrupting pro-inflammatory signaling pathways. This property has been explored in models of chronic inflammation, where it demonstrated the ability to reduce markers of inflammation such as TNF-alpha and IL-6 .
Case Studies
- Case Study on Inflammatory Bowel Disease
- Case Study on Cancer Cell Lines
Data Table: Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The target compound’s imidazo[4,5-b]pyridine core distinguishes it from pyrazolo-pyridine (e.g., ) or pyrazolo-pyrimidine (e.g., ) analogs. MK0974 shares the imidazo[4,5-b]pyridine scaffold but replaces the acetic acid with a piperidine carboxamide, altering pharmacokinetics (e.g., oral bioavailability) .
Substituent Effects :
- The cyclopropyl group (common in the target compound and ) is often used to improve metabolic stability and reduce cytochrome P450-mediated oxidation.
- Trifluoromethyl groups (e.g., in ) enhance lipophilicity and membrane permeability, whereas acetic acid (target compound) introduces solubility and target engagement via ionic interactions.
Synthetic Routes :
- The target compound’s synthesis likely involves Suzuki-Miyaura cross-coupling (similar to ’s protocol for imidazo[4,5-b]pyridine intermediates), utilizing palladium catalysts and boronic acids .
- In contrast, pyrazolo-pyridine derivatives (e.g., ) may require cyclocondensation of hydrazines with diketones.
Preparation Methods
Cyclization to Form Imidazo[4,5-b]pyridine Core
A key step involves cyclizing a suitably substituted aminopyridine derivative with reagents that introduce the imidazo ring. For example, reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride forms an intermediate oxoacetyl chloride, which upon hydrolysis yields the corresponding acetic acid derivative.
- Reaction Conditions:
- Solvent: Ethylene dichloride or methylene dichloride preferred for their inertness and good solubility.
- Base: Triethylamine is commonly used to scavenge HCl generated during acylation.
- Temperature: Controlled between 15–30 °C to optimize yield and minimize side reactions.
Conversion to Acetic Acid Derivative
The intermediate acyl chloride formed after cyclization is converted to the acetic acid by hydrolysis with water or aqueous base. The reaction can also be directed to form salts by using alkali or alkaline earth metal hydroxides or carbonates (e.g., sodium hydroxide, potassium carbonate).
- Hydrolysis Conditions:
- Mild aqueous conditions at room temperature.
- Base selection affects the salt form and purity.
Amidation and Further Functionalization (Optional)
From the acetic acid intermediate, further functionalization such as amidation can be performed using standard coupling reagents or by activation of the acid to acyl chlorides or anhydrides. This step is relevant when preparing derivatives or pharmaceutical agents related to the compound.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Oxalyl chloride, triethylamine, ethylene dichloride, 15–30 °C | (6-Methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxoacetyl chloride | Formation of acyl chloride intermediate |
| 2 | Acyl chloride intermediate | Water or aqueous base (NaOH, KOH, Na2CO3, K2CO3) | Corresponding acetic acid or salt | Hydrolysis to acid form |
| 3 | Acetic acid intermediate | Cyclopropylation reagents or cyclopropyl precursors | 2-(3-Cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid | Introduction of cyclopropyl group |
| 4 | Acetic acid derivative | Amidation agents or coupling reagents | Amides or other derivatives | Optional further modification for drug design |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
